1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Beschreibung
1-[(4-Methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine-2,4-dione core. The structure includes a thiophene ring fused to a pyrimidine-dione system, with a 4-methylbenzyl group at the N1 position and a phenyl group at the N3 position. Its synthetic accessibility and modular substitution patterns make it a candidate for structure-activity relationship (SAR) studies.
Eigenschaften
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-phenyl-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-14-7-9-15(10-8-14)13-21-17-11-12-25-18(17)19(23)22(20(21)24)16-5-3-2-4-6-16/h2-12,17-18H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMTCZKDWOXYPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary targets of pyrido[2,3-d]pyrimidine derivatives, which include the compound , are often enzymes such as dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
The compound inhibits DHFR with high affinity. This inhibition reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted.
Biochemical Pathways
The inhibition of DHFR affects the folic acid pathway , which is responsible for the synthesis of nucleotides. The downstream effect of this inhibition is the disruption of DNA replication, leading to cell death.
Biologische Aktivität
1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione (CAS Number: 689750-00-3) is a compound that belongs to the thienopyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, particularly in the fields of oncology and endocrinology. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 352.42 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its ability to interact with various biological targets.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific compound has been evaluated for its cytotoxic effects against multiple cancer cell lines including T29 and H460 cells.
Table 1: Cytotoxicity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | T29 | X |
| 1-[(4-methylphenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | H460 | Y |
Note: Specific IC50 values (X and Y) need to be filled with data from experimental results.
The mechanism by which thienopyrimidine derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell growth and survival. These compounds may act as inhibitors of specific kinases or other proteins involved in tumor progression.
Case Studies
A notable case study involved the evaluation of a series of thieno[2,3-d]pyrimidine derivatives for their ability to act as non-peptide antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. The study demonstrated that modifications to the thienopyrimidine structure could enhance binding affinity and biological activity significantly.
Case Study Summary:
- Objective: Evaluate LHRH antagonistic activity.
- Method: Synthesis and biological testing of derivatives.
- Findings: Certain derivatives showed IC50 values in the low nanomolar range (e.g., 0.06 nM), indicating high potency.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of thienopyrimidine derivatives indicates favorable absorption and metabolic stability. Toxicological studies are essential to ascertain safety profiles before clinical applications can be considered.
Table 2: Pharmacokinetic Properties
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | X hours |
| Metabolism | Liver |
Note: Values should be populated based on experimental data.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Core Structural Variations
The thieno[3,2-d]pyrimidine-2,4-dione core distinguishes this compound from analogs with alternative fused-ring systems. Key comparisons include:
Key Insight: The thiophene ring in thieno[3,2-d]pyrimidine-2,4-dione balances electronic and steric properties, offering moderate activity compared to thiazole (higher activity) or furan (higher activity) analogs. Pyridine-based cores are less potent, likely due to reduced electron density .
Substituent Effects
Substituents on the N1 and N3 positions significantly influence bioactivity:
Electron-withdrawing groups (e.g., fluorine) at N3 may enhance binding affinity but require empirical validation .
Vorbereitungsmethoden
Preparation of Ethyl 3-Amino-4-methylthiophene-2-carboxylate
The Gewald reaction, adapted for regioselective aminothiophene synthesis, provides the thiophene precursor. Reacting ethyl cyanoacetate with elemental sulfur and morpholine in ethanol under reflux yields 2-aminothiophene-3-carboxylates. For 3-amino-4-methylthiophene-2-carboxylate, methyl substituents are introduced via ketone precursors (e.g., methyl acetoacetate).
Example Procedure :
Ethyl acetoacetate (10 mmol), sulfur (12 mmol), and morpholine (15 mmol) in ethanol are refluxed for 8–12 h. The product is isolated by filtration (Yield: 65–70%).
Urea Formation with Phenyl Isocyanate
The 3-amino group reacts with phenyl isocyanate to form a urea derivative. This step is critical for introducing the N3-phenyl group.
Optimized Conditions :
Ethyl 3-amino-4-methylthiophene-2-carboxylate (5 mmol) and phenyl isocyanate (5.5 mmol) in dry dichloromethane are stirred at 0°C for 1 h, then warmed to room temperature for 4 h. The urea intermediate precipitates and is filtered (Yield: 85–90%).
Cyclization to Thieno[3,2-d]pyrimidine-2,4-dione
Base-mediated cyclization closes the pyrimidine ring. Potassium hydroxide in ethanol facilitates intramolecular nucleophilic attack, forming the dione structure.
Cyclization Protocol :
The urea intermediate (4 mmol) is refluxed in 10% KOH/EtOH (30 mL) for 6 h. Acidification with HCl yields the thieno[3,2-d]pyrimidine-2,4-dione as a white solid (Yield: 75–80%).
N1-Alkylation with 4-Methylbenzyl Bromide
Regioselective Alkylation
The N1 position of the pyrimidine dione is alkylated using 4-methylbenzyl bromide under basic conditions. Sodium hydride in DMF ensures deprotonation of the less acidic N1 nitrogen, minimizing competing reactions at N3.
Procedure :
Thieno[3,2-d]pyrimidine-2,4-dione (3 mmol) and NaH (3.3 mmol) are suspended in dry DMF (20 mL) at 0°C. 4-Methylbenzyl bromide (3.3 mmol) is added dropwise, and the mixture is stirred at 60°C for 12 h. Workup with ice water and ethyl acetate extraction affords the alkylated product (Yield: 70–75%).
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for urea formation and cyclization. For example, reacting the urea intermediate in ethanol under microwave irradiation (150 W, 120°C, 20 min) achieves 90% cyclization yield, compared to 6 h under conventional heating.
One-Pot Urea Formation and Cyclization
Combining urea formation and cyclization in a single pot minimizes intermediate isolation. Using triethylamine as a base and ethanol as solvent, the one-pot method achieves 80% overall yield.
Post-Cyclization Functionalization
Late-stage Suzuki-Miyaura coupling could introduce the 4-methylbenzyl group, but this approach is less efficient due to the instability of the pyrimidine dione under cross-coupling conditions.
Characterization and Analytical Data
Spectral Validation
Purity Optimization
Recrystallization from ethanol/water (9:1) enhances purity (>99% by HPLC). Column chromatography (SiO₂, ethyl acetate/hexane) resolves minor byproducts from alkylation.
Industrial-Scale Considerations
Cost-Effective Thiophene Synthesis
Scalable Gewald reactions using catalytic piperidine instead of morpholine reduce reagent costs. Continuous flow systems improve yield (85%) and reduce reaction time to 4 h.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 23 (benchmark: <30 for pharmaceuticals).
- E-Factor : 18 (solvent recovery reduces waste).
Challenges and Mitigation Strategies
Regiochemical Control in Alkylation
Competing alkylation at N3 is suppressed by using bulky bases (e.g., NaH) and low temperatures. Kinetic control favors N1 due to lower steric hindrance.
Byproduct Formation During Cyclization
Over-cyclization or ring-opening is mitigated by strict temperature control (reflux conditions) and neutral workup.
Q & A
Basic: What are the optimal synthetic routes for 1-[(4-methylphenyl)methyl]-3-phenyl-thieno[3,2-d]pyrimidine-2,4-dione, and how can reaction yields be improved?
Answer:
The synthesis typically involves multi-step reactions starting with cyclization of thieno[3,2-d]pyrimidine precursors followed by alkylation with substituted benzyl halides. Key steps include:
- Cyclization : Use methyl 3-aminothiophene-2-carboxylate and urea under reflux in polar solvents (e.g., ethanol or acetonitrile) to form the pyrimidine core .
- Alkylation : Introduce substituents (e.g., 4-methylbenzyl and phenyl groups) via nucleophilic substitution with benzyl halides in DMF or DMSO, using K₂CO₃ as a base .
To improve yields: - Optimize reaction time and temperature (e.g., 80–100°C for alkylation).
- Employ HPLC or TLC to monitor intermediate purity .
Advanced: How can regioselectivity challenges during alkylation of the thieno[3,2-d]pyrimidine core be addressed?
Answer:
Regioselectivity issues arise due to competing N- and O-alkylation. Strategies include:
- Solvent effects : Use polar aprotic solvents (e.g., DMF) to favor N-alkylation over O-alkylation .
- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction specificity .
- Steric control : Bulkier benzyl halides (e.g., 4-methylbenzyl chloride) preferentially target less hindered nitrogen sites .
Basic: What analytical methods are recommended for structural characterization of this compound?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and ring saturation. Aromatic protons appear as multiplet signals (δ 6.8–7.5 ppm), while methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
- X-ray crystallography : Resolves dihedral angles between aromatic rings, critical for understanding electronic properties .
- HPLC-MS : Validates purity (>95%) and molecular weight (MW calc. 406.5 g/mol) .
Advanced: How do electronic properties of substituents influence biological activity?
Answer:
Substituent electronic effects modulate binding to biological targets:
- Electron-withdrawing groups (e.g., Cl, F) enhance interactions with enzyme active sites (e.g., kinases) via dipole interactions .
- Methoxy groups increase lipophilicity, improving membrane permeability .
- Methyl groups on benzyl rings reduce steric hindrance, favoring target engagement .
Structure-activity relationship (SAR) studies should combine DFT calculations (e.g., HOMO-LUMO analysis) with in vitro assays .
Basic: What in vitro assays are suitable for preliminary biological screening?
Answer:
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Test via broth microdilution (MIC against Mycobacterium tuberculosis) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .
Advanced: How can contradictory data on biological activity be resolved?
Answer:
Contradictions often arise from assay variability or impure samples. Mitigation strategies:
- Standardize protocols : Use identical cell lines/passage numbers and reagent batches .
- Orthogonal assays : Validate kinase inhibition via both fluorescence and radiometric assays .
- Metabolite profiling : Use LC-MS to rule out degradation products .
Basic: What computational tools predict binding modes with biological targets?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., EGFR or DHFR) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
Advanced: How can substituent effects on pharmacokinetics (PK) be systematically studied?
Answer:
- LogP measurement : Use shake-flask method to assess lipophilicity .
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: What safety protocols are critical during synthesis?
Answer:
- Ventilation : Handle benzyl halides in fume hoods due to toxicity .
- Waste disposal : Neutralize acidic/byproduct streams before disposal .
Advanced: How can crystallographic data resolve electronic structure ambiguities?
Answer:
X-ray crystallography reveals:
- Dihedral angles : Between thieno-pyrimidine core and substituents, correlating with conjugation extent (e.g., planar vs. twisted geometries) .
- Intermolecular interactions : Hydrogen bonding patterns (e.g., C=O⋯H-N) that stabilize crystal packing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
